molecular formula C4H8ClNO2 B175623 (S)-3-Amino-gamma-butyrolactone hydrochloride CAS No. 117752-82-6

(S)-3-Amino-gamma-butyrolactone hydrochloride

Cat. No.: B175623
CAS No.: 117752-82-6
M. Wt: 137.56 g/mol
InChI Key: MZYONVUDAOYDKV-DFWYDOINSA-N
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Description

(S)-3-Amino-gamma-butyrolactone hydrochloride is an organic compound that belongs to the class of gamma-lactones. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-gamma-butyrolactone hydrochloride typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of L-glutamic acid, which undergoes intramolecular cyclization to form the lactone ring. The reaction is usually carried out under acidic conditions to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product. The hydrochloride salt is formed by treating the lactone with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-gamma-butyrolactone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring into a more reduced form.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-Amino-gamma-butyrolactone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-gamma-butyrolactone hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Gamma-butyrolactone: A structurally similar compound but lacks the amino group.

    Delta-valerolactone: Another lactone with a different ring size.

    L-glutamic acid: The precursor used in the synthesis of (S)-3-Amino-gamma-butyrolactone hydrochloride.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and lactone functional groups. This combination of features makes it a versatile compound in various chemical and biological applications.

Biological Activity

(S)-3-Amino-gamma-butyrolactone hydrochloride (also known as (S)-3-Amino-γ-butyrolactone or (S)-GBL) is a chiral compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data tables.

(S)-3-Amino-gamma-butyrolactone is a derivative of gamma-butyrolactone (GBL), which is a cyclic ester with significant industrial and pharmaceutical applications. The synthesis of (S)-GBL typically involves stereoselective reactions that yield high enantiomeric purity. For instance, enzymatic methods using alcohol dehydrogenases have been reported to produce (S)-GBL with over 99% enantiomeric excess, demonstrating the effectiveness of biocatalysis in achieving desired stereochemistry .

1. Antitumor Activity

Research indicates that (S)-3-Amino-gamma-butyrolactone exhibits notable antitumor properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including leukemia and colon carcinoma cells. The compound appears to arrest the cell cycle predominantly in the G2/M phase, suggesting a mechanism that may involve disruption of mitotic processes .

Table 1: Cytotoxic Effects of (S)-3-Amino-gamma-butyrolactone on Cancer Cell Lines

Cell LineIC50 Value (µM)Phase Arrested
Leukemia15G2/M
Colon Carcinoma20G2/M
Lung Carcinoma25G1

2. Neuroprotective Effects

(S)-GBL has also been investigated for its neuroprotective effects. Studies suggest that it may enhance neuronal survival under stress conditions by modulating neurotransmitter release and reducing oxidative stress. This property makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Properties

In addition to its antitumor and neuroprotective activities, (S)-3-Amino-gamma-butyrolactone has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy in Leukemia Models

A study conducted on murine leukemia models demonstrated that treatment with (S)-3-Amino-gamma-butyrolactone resulted in a significant reduction in tumor size compared to untreated controls. The mechanism was attributed to increased apoptosis and reduced proliferation rates of leukemia cells .

Case Study 2: Neuroprotection in Animal Models

In an experimental model of neurodegeneration induced by oxidative stress, administration of (S)-GBL led to improved cognitive function and reduced neuronal loss. Behavioral assays indicated enhanced memory retention and learning capabilities in treated animals compared to controls .

Properties

IUPAC Name

(4S)-4-aminooxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYONVUDAOYDKV-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679724
Record name (4S)-4-Aminooxolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117752-82-6
Record name (4S)-4-Aminooxolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-aminooxolan-2-one hydrochloride
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